3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Descripción
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a 4-fluorophenyl carboxamide at position 7, and a methyl group at position 3. The pyrrolo[3,2-d]pyrimidine scaffold is a fused heterocyclic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in cancer and metabolic disorders .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c1-25-10-15(18(27)23-13-6-4-12(22)5-7-13)16-17(25)19(28)26(20(29)24-16)14-8-2-11(21)3-9-14/h2-10H,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOLMWJGRDFBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Observations :
- Halogenated Aryl Groups : The 4-chlorophenyl and 4-fluorophenyl groups in the target compound mirror substitutions in other anticancer agents (e.g., compound 19b), which enhance target affinity and metabolic stability .
- Carboxamide Linkage : The N-(4-fluorophenyl)carboxamide group is structurally analogous to sulfonamide and thiophene-carboxamide moieties in , which improve solubility and receptor binding .
- Methyl Substitution : The 5-methyl group may reduce toxicity compared to bulkier substituents, as seen in compound 7 (), where N5-methylation increased the MTD to 10 mg/kg .
Enzymatic and Cellular Activity
Table 2: Comparative Enzyme Inhibition and Antiproliferative Effects
Toxicity and Maximum Tolerated Dose (MTD)
- Compound 7 () : MTD = 10 mg/kg in mice, with lower toxicity attributed to N5-methylation .
- Compound 6 () : MTD = 5 mg/kg; higher toxicity linked to unsubstituted N5 .
- LY231514 : MTD = 5 mg/kg, highlighting the sensitivity of pyrrolo[3,2-d]pyrimidines to substitution patterns .
The target compound’s 5-methyl group and fluorophenyl carboxamide may position it within the safer MTD range observed for compound 7, though in vivo studies are needed for confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
